molecular formula C18H18N4OS B3005962 2-(methylthio)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide CAS No. 2034287-53-9

2-(methylthio)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide

Cat. No.: B3005962
CAS No.: 2034287-53-9
M. Wt: 338.43
InChI Key: AYVHIHHKHCVGEW-UHFFFAOYSA-N
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Description

2-(methylthio)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide is a complex organic compound that features a benzamide core substituted with a methylthio group and a pyridin-2-yl-imidazol-1-yl-ethyl side chain

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the pyridine moiety. The final steps involve the formation of the benzamide structure and the addition of the methylthio group. Specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-efficiency, scalability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-(methylthio)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while substitution reactions on the benzamide core could introduce various functional groups.

Scientific Research Applications

2-(methylthio)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-methylsulfanyl-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c1-24-16-8-3-2-6-14(16)18(23)21-11-13-22-12-10-20-17(22)15-7-4-5-9-19-15/h2-10,12H,11,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYVHIHHKHCVGEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NCCN2C=CN=C2C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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